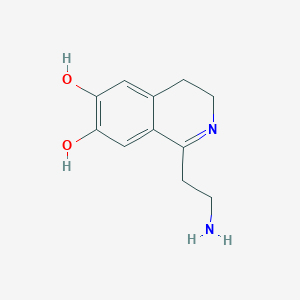
6-Chloro-4-methylpicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-4-methylpicolinimidamid-hydrochlorid ist eine chemische Verbindung mit der Summenformel C₇H₉Cl₂N₃. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung, insbesondere in Chemie und Biologie. Die Verbindung ist durch das Vorhandensein einer Chlor- und einer Methylgruppe gekennzeichnet, die an einen Picolinimidamid-Kern gebunden sind, der zusätzlich durch eine Hydrochloridgruppe stabilisiert wird.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-4-methylpicolinimidamid-hydrochlorid erfolgt typischerweise durch Chlorierung von 4-Methylpicolinimidamid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Chlor-Gruppe an der gewünschten Position zu gewährleisten. Die Reaktionsbedingungen umfassen oft die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und die Reaktion wird in einem inerten Lösungsmittel wie Dichlormethan durchgeführt.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 6-Chlor-4-methylpicolinimidamid-hydrochlorid einen kontinuierlichen Prozess beinhalten, um die Effizienz und Ausbeute zu verbessern. Der Prozess umfasst den Chlorierungsschritt, gefolgt von der Zugabe von Salzsäure zur Bildung des Hydrochloridsalzes. Das Produkt wird dann durch Kristallisations- oder Umkristallisationstechniken gereinigt, um eine hochreine Verbindung zu erhalten, die für verschiedene Anwendungen geeignet ist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpicolinimidamide hydrochloride typically involves the chlorination of 4-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination step followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-4-methylpicolinimidamid-hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen, bei denen die Imidamidgruppe oxidiert oder reduziert werden kann.
Hydrolyse: Die Imidamidgruppe kann in Gegenwart von Wasser oder wässrigen Säuren einer Hydrolyse unterliegen, was zur Bildung der entsprechenden Carbonsäuren führt.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nucleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.
Oxidationsreaktionen: Es werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.
Reduktionsreaktionen: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.
Hydrolyse: Es werden saure oder basische wässrige Lösungen verwendet, um die Hydrolyse zu erleichtern.
Hauptprodukte
Substitutionsreaktionen: Produkte umfassen substituierte Picolinimidamide mit verschiedenen funktionellen Gruppen.
Oxidations- und Reduktionsreaktionen: Produkte umfassen oxidierte oder reduzierte Formen der ursprünglichen Verbindung.
Hydrolyse: Produkte umfassen Carbonsäuren und Amine.
Wissenschaftliche Forschungsanwendungen
6-Chlor-4-methylpicolinimidamid-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Die Verbindung wird auf ihre potentiellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird weiterhin erforscht, ob es als Therapeutikum eingesetzt werden kann. Seine Derivate werden auf ihre pharmakologischen Wirkungen untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Reagenz in verschiedenen industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-4-methylpicolinimidamid-hydrochlorid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chlor- und Methylgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu einer Modulation ihrer Aktivität führt. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methylpicolinimidamid: Fehlt die Chlor-Gruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
6-Chlor-4-methylpyridin: Ähnliche Struktur, aber ohne die Imidamidgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
6-Chlor-4-methylpicolinsäure: Enthält eine Carbonsäuregruppe anstelle der Imidamidgruppe, was seine Reaktivität und Anwendungen beeinflusst.
Einzigartigkeit
6-Chlor-4-methylpicolinimidamid-hydrochlorid ist einzigartig durch das Vorhandensein sowohl der Chlor- als auch der Imidamidgruppe, die eindeutige chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht es zu einer vielseitigen Verbindung für verschiedene synthetische und Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
1179361-43-3 |
|---|---|
Molekularformel |
C7H9Cl2N3 |
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
6-chloro-4-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c1-4-2-5(7(9)10)11-6(8)3-4;/h2-3H,1H3,(H3,9,10);1H |
InChI-Schlüssel |
CSFKTSZNEBZLOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)Cl)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


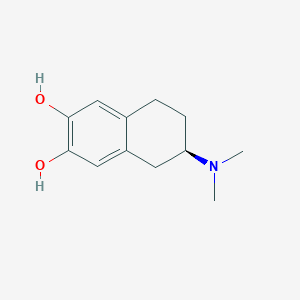

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
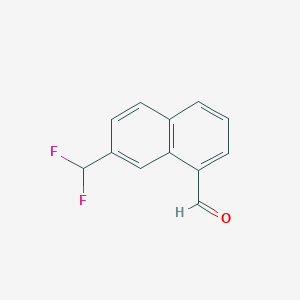

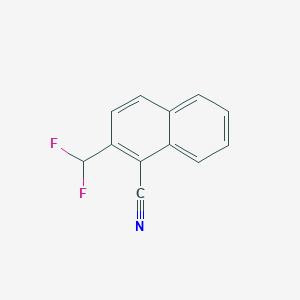


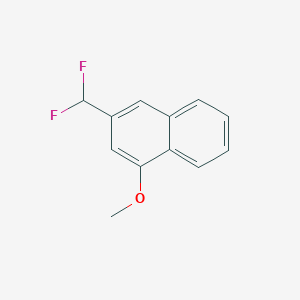
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
